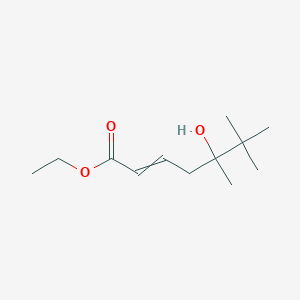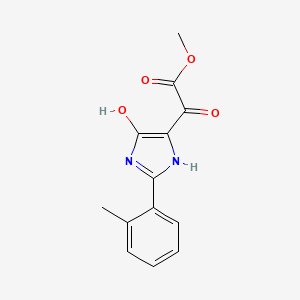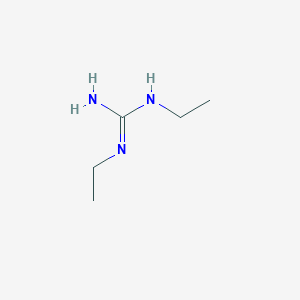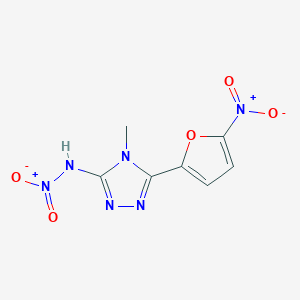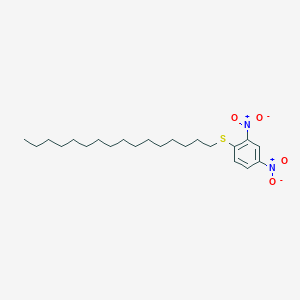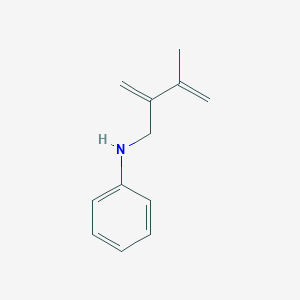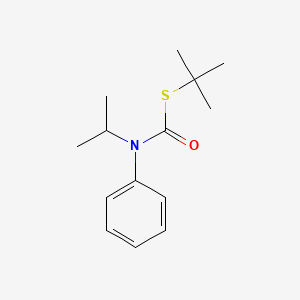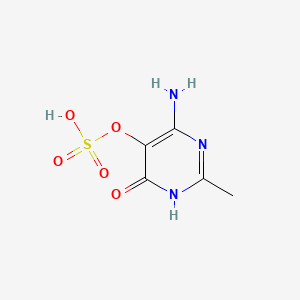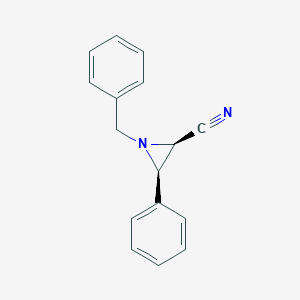![molecular formula C19H27N5O14P2 B14663155 [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate CAS No. 49717-92-2](/img/structure/B14663155.png)
[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly(d(C-T)) is a synthetic polymer composed of alternating deoxycytidine and thymidine nucleotides. This compound is a type of polynucleotide, which is a polymer consisting of many nucleotide monomers. Poly(d(C-T)) is often used in scientific research due to its unique structural properties and its ability to form specific secondary structures.
準備方法
Synthetic Routes and Reaction Conditions
Poly(d(C-T)) can be synthesized using solid-phase synthesis techniques. This method involves the sequential addition of deoxycytidine and thymidine nucleotides to a growing polymer chain anchored to a solid support. The synthesis typically employs phosphoramidite chemistry, where each nucleotide is added in a protected form and then deprotected after coupling. The reaction conditions include the use of anhydrous solvents and controlled temperature to ensure high efficiency and yield.
Industrial Production Methods
In an industrial setting, the production of Poly(d(C-T)) involves automated DNA synthesizers that can handle large-scale synthesis. These machines use similar solid-phase synthesis techniques but are optimized for high throughput and consistency. The process includes the purification of the final product using high-performance liquid chromatography (HPLC) to remove any impurities or incomplete sequences.
化学反応の分析
Types of Reactions
Poly(d(C-T)) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the deoxycytidine residues, leading to the formation of 5-hydroxycytidine.
Reduction: Reduction reactions are less common but can be used to modify the polymer for specific applications.
Substitution: Substitution reactions can be used to introduce functional groups at specific positions on the polymer.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in aqueous solution at room temperature.
Reduction: Reducing agents such as sodium borohydride can be used under mild conditions to avoid damaging the polymer backbone.
Substitution: Substitution reactions often require the use of protecting groups to ensure selective modification. Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: The major product is 5-hydroxycytidine.
Reduction: The major product is the reduced form of the polymer with modified functional groups.
Substitution: The major products are the substituted polymers with new functional groups introduced at specific positions.
科学的研究の応用
Poly(d(C-T)) has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties of polynucleotides and their interactions with other molecules.
Biology: Poly(d(C-T)) is used in studies of DNA-protein interactions, particularly in understanding how proteins recognize and bind to specific DNA sequences.
Industry: Poly(d(C-T)) is used in the development of biosensors and diagnostic tools due to its ability to form stable secondary structures.
作用機序
The mechanism by which Poly(d(C-T)) exerts its effects is primarily through its ability to form specific secondary structures, such as hairpins and loops. These structures can interact with proteins and other molecules, influencing their function. The molecular targets include DNA-binding proteins and enzymes involved in nucleic acid metabolism. The pathways involved often relate to the regulation of gene expression and the maintenance of genomic stability.
類似化合物との比較
Poly(d(C-T)) can be compared with other polynucleotides such as Poly(d(A-T)) and Poly(d(G-C)). While all these compounds are composed of nucleotide monomers, Poly(d(C-T)) is unique in its ability to form specific secondary structures that are not as easily formed by other polynucleotides. This uniqueness makes it particularly useful in studies of DNA-protein interactions and the development of nucleic acid-based technologies.
List of Similar Compounds
Poly(d(A-T)): Composed of alternating deoxyadenosine and thymidine nucleotides.
Poly(d(G-C)): Composed of alternating deoxyguanosine and deoxycytidine nucleotides.
Poly(d(A-G)): Composed of alternating deoxyadenosine and deoxyguanosine nucleotides.
特性
CAS番号 |
49717-92-2 |
|---|---|
分子式 |
C19H27N5O14P2 |
分子量 |
611.4 g/mol |
IUPAC名 |
[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H27N5O14P2/c1-9-6-24(19(28)22-17(9)26)15-4-10(25)12(36-15)7-35-40(32,33)38-11-5-16(23-3-2-14(20)21-18(23)27)37-13(11)8-34-39(29,30)31/h2-3,6,10-13,15-16,25H,4-5,7-8H2,1H3,(H,32,33)(H2,20,21,27)(H,22,26,28)(H2,29,30,31)/t10-,11?,12+,13+,15+,16+/m0/s1 |
InChIキー |
OMDKFBOMFRZILP-ILYVFDADSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=CC(=NC4=O)N)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=CC(=NC4=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


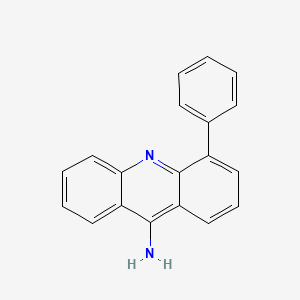
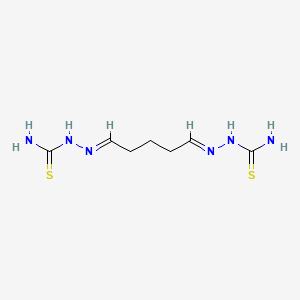
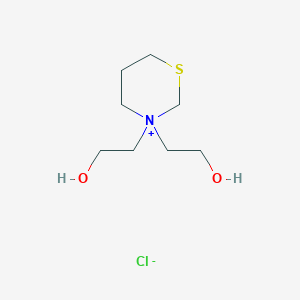
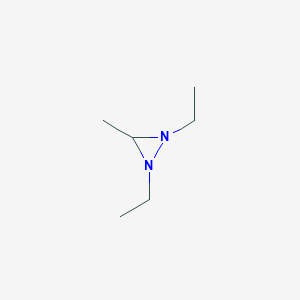
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxy-2-methylphenyl)azo]-, disodium salt](/img/structure/B14663095.png)
